molecular formula C6H8N2O2 B1168602 Potassium;sodium;5-[(4-fluoro-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulfonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate CAS No. 114764-54-4

Potassium;sodium;5-[(4-fluoro-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulfonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate

Cat. No.: B1168602
CAS No.: 114764-54-4
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Description

Potassium;sodium;5-[(4-fluoro-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulfonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its applications in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;sodium;5-[(4-fluoro-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulfonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate involves multiple steps. The process typically starts with the diazotization of 1-sulfonaphthalen-2-amine, followed by coupling with 4-hydroxy-3-naphthoic acid. The resulting intermediate is then reacted with 4-fluoro-6-morpholin-4-yl-1,3,5-triazine under controlled conditions to form the final product. The reaction conditions often involve maintaining specific temperatures and pH levels to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced monitoring systems helps in achieving consistent product quality and high efficiency. The industrial process also involves purification steps such as crystallization and filtration to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Potassium;sodium;5-[(4-fluoro-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulfonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The compound can undergo substitution reactions, particularly at the triazine and naphthalene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, pH, and solvent choice playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while reduction typically produces aromatic amines.

Scientific Research Applications

Potassium;sodium;5-[(4-fluoro-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulfonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate has several scientific research applications:

    Chemistry: Used as a dye in various analytical techniques and as a reagent in organic synthesis.

    Biology: Employed in staining biological samples for microscopy and other imaging techniques.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored materials.

Mechanism of Action

The mechanism of action of potassium;sodium;5-[(4-fluoro-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulfonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate involves its interaction with various molecular targets. The azo group can undergo reduction to form reactive intermediates that interact with cellular components. The triazine ring can also participate in binding interactions with proteins and other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Potassium;sodium;5-[(4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulfonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate
  • Potassium;sodium;5-[(4-bromo-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulfonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate

Uniqueness

The uniqueness of potassium;sodium;5-[(4-fluoro-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulfonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate lies in the presence of the fluoro group on the triazine ring, which can significantly influence its chemical reactivity and interaction with biological targets. This makes it distinct from other similar compounds with different halogen substitutions.

Properties

CAS No.

114764-54-4

Molecular Formula

C6H8N2O2

Molecular Weight

0

Origin of Product

United States

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